

# Navigating the Supply and Application of Deuterated Ceramides for Advanced Research

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## Compound of Interest

Compound Name: CML-d4

Cat. No.: B563863

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on the procurement and application of deuterated ceramides for research purposes. While the specific term "**CML-d4**" does not correspond to a standard nomenclature for a deuterated ceramide, this guide focuses on the closely related and commercially available deuterated nervonic acid-containing ceramide, Cer(d18:1/24:1)-d7, and other relevant deuterated sphingolipids. These molecules are critical tools in lipidomics, serving as internal standards for accurate quantification in mass spectrometry-based analyses and as probes to study the intricate roles of ceramides in cellular signaling pathways.

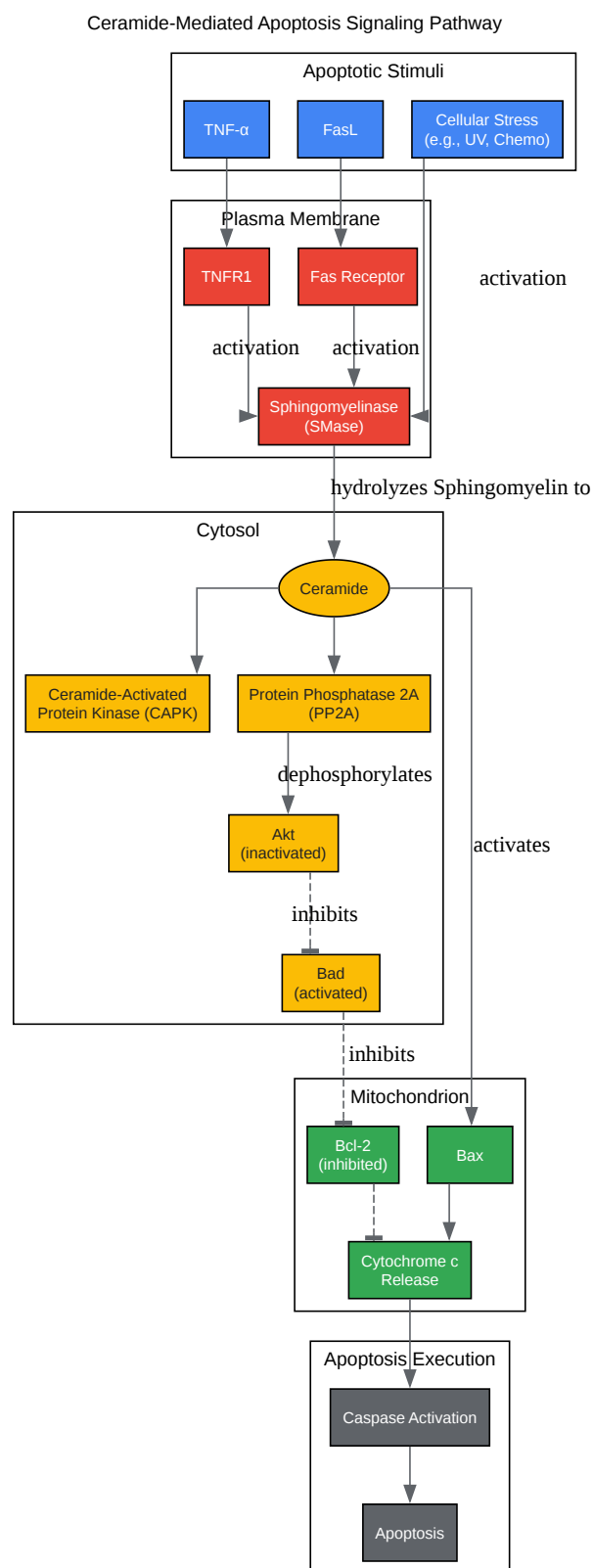
## Supplier Information for Deuterated Ceramides

The selection of a high-quality deuterated internal standard is paramount for the accuracy and reproducibility of quantitative lipidomics data. Several reputable suppliers offer a range of deuterated ceramides. Below is a comparative table summarizing the offerings from key vendors.

Supplier	Product Name	Catalog Number	Deuterium Label	Purity	Available Formats
Avanti Polar Lipids	C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z))	860679	d7	>99%	1 mg (powder or solution)
Avanti Polar Lipids	Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard	330713X	d7 (mixture)	Quantitative Mixture	1 mL ampule
Cayman Chemical	C24 Ceramide-d7 (d18:1-d7/24:0)	39390	d7	≥99% deuterated forms	500 µg, 1 mg, 5 mg
Cayman Chemical	C18 dihydro Ceramide-d3 (d18:0/18:0-d3)	9003465	d3	≥98%	Contact for availability
Matreya LLC	N-omega- CD3- Octadecanoyl -D-erythro- dihydrosphin gosine	2202	d3	98+%	1 mg

## The Role of Ceramide in Apoptotic Signaling

Ceramides are bioactive lipids that function as critical second messengers in a variety of cellular processes, most notably in the induction of apoptosis, or programmed cell death. The generation of ceramide can be triggered by a range of cellular stresses and signaling molecules, leading to the activation of downstream effector pathways that culminate in cell demise.



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Caption: Ceramide signaling cascade leading to apoptosis.

# Experimental Protocols: Quantification of Ceramides using LC-MS/MS

The use of deuterated ceramides as internal standards is essential for accurate quantification of endogenous ceramide species by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a general framework for such an analysis.

## 1. Materials and Reagents

- Deuterated ceramide internal standard (e.g., C24:1 Ceramide-d7)
- LC-MS grade solvents: Methanol, Acetonitrile, Isopropanol, Water
- Formic acid and ammonium formate
- Biological matrix (e.g., plasma, cell lysates)
- Microcentrifuge tubes, autosampler vials

## 2. Sample Preparation

- Thawing and Aliquoting: Thaw biological samples on ice. Aliquot a specific volume (e.g., 50  $\mu$ L of plasma) into a microcentrifuge tube.
- Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to each sample. The concentration should be chosen to be within the linear range of the instrument's response.
- Protein Precipitation and Lipid Extraction: Add a volume of cold organic solvent (e.g., 1 mL of methanol) to precipitate proteins and extract lipids. Vortex vigorously.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a new tube.

- **Drying:** Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
- **Reconstitution:** Reconstitute the dried lipid extract in a specific volume of the initial mobile phase (e.g., 100  $\mu$ L) for LC-MS/MS analysis.

### 3. LC-MS/MS Analysis

- **Chromatographic Separation:** Use a C18 reverse-phase column to separate the different ceramide species. A gradient elution with mobile phases containing acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate is typically employed.
- **Mass Spectrometry Detection:** Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each endogenous ceramide and the deuterated internal standard.

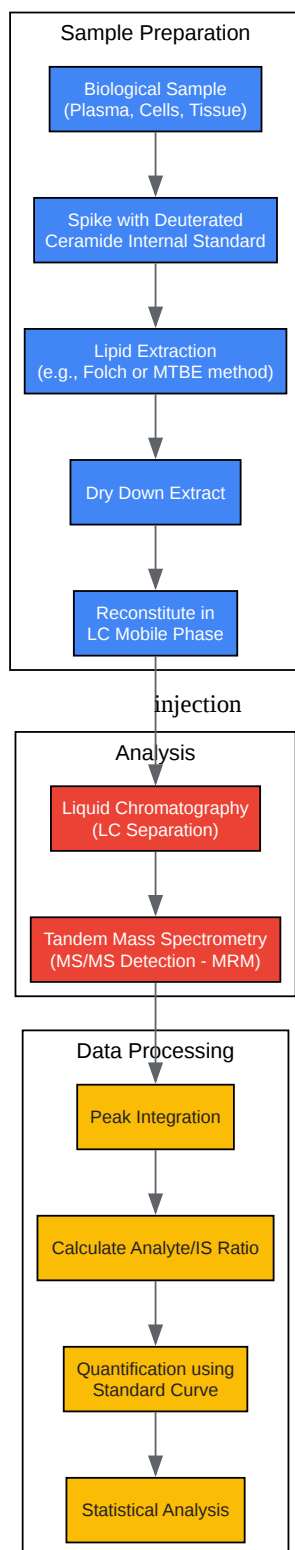
### 4. Data Analysis

- **Peak Integration:** Integrate the peak areas for each endogenous ceramide and the deuterated internal standard.
- **Response Ratio Calculation:** Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the deuterated internal standard.
- **Quantification:** Determine the concentration of the endogenous ceramides by comparing the response ratios to a standard curve generated using known concentrations of non-deuterated ceramide standards.

## Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment employing stable isotope-labeled internal standards for the quantification of ceramides.

## Lipidomics Workflow for Ceramide Quantification

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Caption: A typical lipidomics experimental workflow.

This guide provides a foundational understanding for researchers embarking on studies involving deuterated ceramides. For specific applications, optimization of the described protocols will be necessary to achieve the desired sensitivity and accuracy. Always refer to the technical data sheets provided by the suppliers for detailed information on product handling and storage.

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